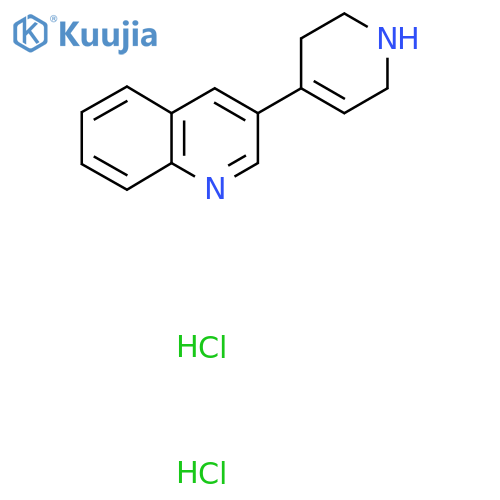

Cas no 1423530-31-7 (3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride)

1423530-31-7 structure

商品名:3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride

- 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride

- 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

-

- インチ: 1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H

- InChIKey: MLNNDJXJTJEUQO-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1CC=C(C2C=NC3C=CC=CC=3C=2)CC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 272

- トポロジー分子極性表面積: 24.9

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123723-0.1g |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95% | 0.1g |

$437.0 | 2023-04-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18200-1-100MG |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95% | 100MG |

¥ 1,056.00 | 2023-03-31 | |

| TRC | T304000-10mg |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 10mg |

$ 70.00 | 2022-06-02 | ||

| TRC | T304000-100mg |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 100mg |

$ 365.00 | 2022-06-02 | ||

| Enamine | EN300-123723-0.5g |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95% | 0.5g |

$980.0 | 2023-04-29 | |

| Enamine | EN300-123723-2.5g |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95% | 2.5g |

$2464.0 | 2023-04-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18200-1-500MG |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95% | 500MG |

¥ 2,805.00 | 2023-03-31 | |

| Enamine | EN300-123723-100mg |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95.0% | 100mg |

$437.0 | 2023-10-02 | |

| Ambeed | A1028728-1g |

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 98% | 1g |

$698.0 | 2024-04-23 | |

| Enamine | EN300-123723-500mg |

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |

1423530-31-7 | 95.0% | 500mg |

$980.0 | 2023-10-02 |

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1423530-31-7 (3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423530-31-7)3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

清らかである:99%

はかる:1g

価格 ($):628.0